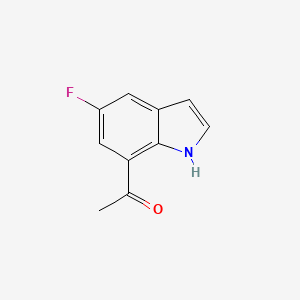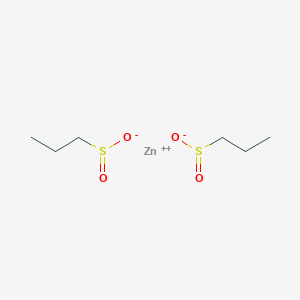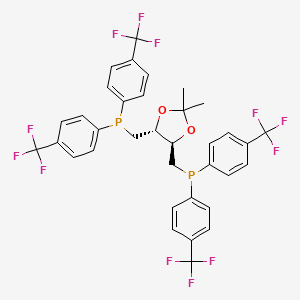
1-Cyclohexyl-2-Fluoro-1-Propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-Fluoro-1-Propanone is an organic compound with the molecular formula C10H17FO It is a ketone derivative where a cyclohexyl group is attached to a propanone backbone, with a fluorine atom substituting one of the hydrogen atoms on the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-Fluoro-1-Propanone can be synthesized through several methods. One common approach involves the fluorination of 1-Cyclohexyl-1-Propanone using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often in the presence of a solvent like acetonitrile, and at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-Fluoro-1-Propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-2-Fluoro-1-Propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-Fluoro-1-Propanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and stability, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
1-Cyclohexyl-1-Propanone: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluoro-1-Propanone: Similar structure but without the cyclohexyl group, leading to different physical and chemical properties.
Uniqueness: 1-Cyclohexyl-2-Fluoro-1-Propanone is unique due to the combination of the cyclohexyl group and the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H15FO |
|---|---|
Molecular Weight |
158.21 g/mol |
IUPAC Name |
1-cyclohexyl-2-fluoropropan-1-one |
InChI |
InChI=1S/C9H15FO/c1-7(10)9(11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |
InChI Key |
UELBDTCBAJDAGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1CCCCC1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)









![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)

![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzoylacetonitrile](/img/structure/B15202412.png)
